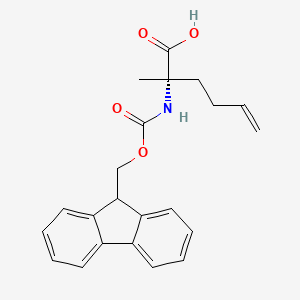

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid (CAS: 288617-72-1) is an Fmoc-protected amino acid derivative with a hex-5-enoic acid backbone, a methyl substituent at the second carbon, and an (S)-configured chiral center. Its molecular formula is C₂₂H₂₃NO₄, and it has a molecular weight of 365.42 g/mol . The compound is primarily used in peptide synthesis due to the Fmoc group’s role as a temporary protecting group for amines. It is stored under inert atmosphere at 2–8°C to ensure stability .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19H,1,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWOKVRONYEEBJ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743466 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-72-1 | |

| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-5-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288617-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis. They act as protective groups for amino acids during the synthesis process.

Mode of Action

The compound interacts with its targets by acting as a protective group for the amino acid during peptide synthesis. The Fmoc group is stable under basic and neutral conditions, but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation.

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the step-by-step addition of amino acids to a growing peptide chain, ensuring the correct sequence is maintained. The removal of the Fmoc group triggers the next step in the pathway, allowing the newly exposed amino acid to form a peptide bond with the next amino acid in the sequence.

Result of Action

The result of the compound’s action is the successful synthesis of a peptide with the correct amino acid sequence. By protecting the amino acid during synthesis, the compound ensures that peptide bond formation occurs at the correct location, resulting in the desired peptide product.

Action Environment

The action of the compound is influenced by the pH of the environment. The Fmoc group is stable under basic and neutral conditions, but can be removed under acidic conditions. Therefore, the pH of the reaction environment is a key factor influencing the compound’s action, efficacy, and stability.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protecting group in peptide synthesis. The Fmoc group enhances the stability and solubility of the amino acid, making it an ideal choice for researchers in drug development and biotechnology .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those related to Fmoc compounds. For instance, a study explored new O-aryl-carbamoyl-oxymino-fluorene derivatives that exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural modifications of these derivatives were found to influence their bioactivity significantly.

Anticancer Activity

Fluorenone derivatives have shown promise in anticancer research. A series of 2,7-diamidofluorenones were synthesized and demonstrated antiproliferative activity by acting as inhibitors of type I topoisomerase . This suggests that the fluorenone moiety could serve as a pharmacophore for developing new antitumor agents.

Synthesis and Applications

The synthesis of this compound typically involves the use of solid-phase peptide synthesis (SPPS), which allows for efficient construction of peptide chains while minimizing side reactions . The Fmoc group can be selectively removed under basic conditions, facilitating the sequential addition of amino acids.

Applications in Drug Development

- Peptide Synthesis : The compound serves as a crucial intermediate in synthesizing peptides, allowing for selective reactions without unwanted side products.

- Biotechnology : It plays a role in producing recombinant proteins, enhancing the stability of therapeutic proteins during synthesis .

Case Study 1: Antimicrobial Activity Assessment

A quantitative assay was conducted to evaluate the antimicrobial activity of various fluorenone derivatives against planktonic and biofilm growth states. The results indicated that specific substitutions on the aryl moiety significantly impacted the spectrum and intensity of inhibitory effects against tested strains .

| Compound | Activity Against | Inhibitory Concentration |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| Compound C | Pseudomonas aeruginosa | 100 µg/mL |

Case Study 2: Anticancer Efficacy

In another study focusing on the antiproliferative effects of fluorenone derivatives, several compounds were tested for their ability to inhibit cancer cell growth. The introduction of linear alkyl groups into the structure enhanced their activity compared to branched or bulky groups .

| Compound | Cell Line Tested | IC50 Value |

|---|---|---|

| Compound D | HeLa | 30 µM |

| Compound E | MCF-7 | 20 µM |

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid is in the synthesis of peptides. The Fmoc protecting group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method has been extensively documented for producing peptides with high purity and yield.

Case Study:

A study demonstrated the successful synthesis of a cyclic peptide using Fmoc chemistry, highlighting the efficiency of this compound as a building block. The resulting cyclic peptide exhibited enhanced biological activity compared to its linear counterparts, showcasing the importance of structural conformation in peptide functionality .

Medicinal Chemistry

The compound has also been investigated for its potential therapeutic applications. Its structural features contribute to the development of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders.

Case Study:

Research involving Fmoc derivatives has led to the identification of potent inhibitors for specific enzymes related to cancer progression. The incorporation of this compound into lead compounds resulted in improved binding affinities and selectivity towards target proteins, thus enhancing their therapeutic efficacy .

Bioconjugation

In bioconjugation applications, this compound serves as a versatile linker for attaching biomolecules such as peptides or proteins to various substrates. This facilitates the development of targeted delivery systems for drugs or imaging agents.

Data Table: Bioconjugation Applications

| Application Area | Description | Example |

|---|---|---|

| Drug Delivery | Targeted delivery systems using Fmoc derivatives | Conjugation with antibodies for targeted cancer therapy |

| Imaging | Fluorescent labeling for tracking biological processes | Use in PET imaging agents |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with analogs differing in chain length, substituents, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target: (S)-2-((Fmoc)amino)-2-methylhex-5-enoic acid | 288617-72-1 | C₂₂H₂₃NO₄ | 365.42 | Hex-5-enoic acid, methyl at C2, Fmoc-protected amine |

| (S)-2-((Fmoc)amino)-5-methylhex-4-enoic acid | 914486-08-1 | C₂₂H₂₃NO₄ | 365.42 | Hex-4-enoic acid (double bond position differs), methyl at C5 |

| (S)-2-((Fmoc)(methyl)amino)-5-methylhexanoic acid | 2260800-15-3 | C₂₃H₂₇NO₄ | 381.46 | Hexanoic acid (no double bond), methyl on amino group |

| (S)-2-((Fmoc)amino)hexanedioic acid | 250384-77-1 | C₂₂H₂₃NO₆ | 403.42 | Hexanedioic acid (additional carboxylic acid group) |

| (S)-2-((Fmoc)amino)-4-methoxybutanoic acid | - | C₂₀H₂₁NO₅ | 355.39 | Shorter chain (butanoic acid), methoxy at C4 |

| (R)-2-((Fmoc)amino)dec-9-enoic acid | 1191429-20-5 | C₂₅H₂₉NO₄ | 407.50 | Longer chain (dec-9-enoic acid), R-configuration |

Key Observations :

- Chain Length and Unsaturation: The position of the double bond (e.g., hex-4-enoic vs. hex-5-enoic) affects molecular geometry and reactivity .

- Substituents: Methyl groups on the amino nitrogen (e.g., 2260800-15-3) increase molecular weight and may sterically hinder coupling reactions in peptide synthesis .

- Functional Groups : Additional carboxylic acids (e.g., 250384-77-1) enhance hydrophilicity but complicate purification .

Hazard Profiles and Handling Requirements

Safety data vary significantly across analogs:

The target compound’s hazards are inferred to align with Fmoc-protected amino acids, requiring standard peptide synthesis precautions (gloves, eye protection).

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-enoic acid?

- Methodology : The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. For example, Fmoc-OSu (succinimidyl ester) reacts with the amino group of a precursor amino acid (e.g., 2-amino-2-methylhex-5-enoic acid) in a 1:1 H₂O/acetone solution with Na₂CO₃ as a base. The reaction is stirred overnight at room temperature, followed by extraction with hexanes and purification via silica gel chromatography .

- Key Steps : Use inert conditions (N₂ atmosphere), monitor reaction progress via TLC or HPLC, and confirm final structure via MALDI-TOF or NMR .

Q. How should researchers handle safety risks associated with this compound?

- Safety Protocol :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Hazard Mitigation : The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2A for eye irritation (H319). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .

- Waste Disposal : Collect residues in sealed containers and dispose via authorized chemical waste services .

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- NMR : Analyze chemical shifts for Fmoc (δ ~7.3–7.8 ppm for aromatic protons) and α-carbon stereochemistry .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% target) .

- Mass Spectrometry : MALDI-TOF confirms molecular weight (e.g., expected [M+H]⁺ = ~373.40 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Fmoc-protected derivatives under varying conditions?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DCM) vs. aqueous mixtures to balance solubility and reactivity .

- Base Selection : Compare Na₂CO₃, DIEA, or TEA for deprotonation efficiency. DIEA may reduce racemization in chiral centers .

- Temperature Control : Lower temperatures (-10°C to 0°C) minimize side reactions (e.g., epimerization) .

Q. How to resolve contradictions in reported GHS classifications for this compound?

- Case Study : lists H335 (respiratory irritation), while omits this hazard.

- Resolution Strategy :

- Literature Review : Cross-reference peer-reviewed studies on analogous Fmoc-amino acids to identify consensus hazards .

- In-House Testing : Conduct acute toxicity assays (OECD 423) or in vitro irritancy models (e.g., EpiOcular™ for eye irritation) .

- Precautionary Principle : Assume highest reported hazard level (H335) and implement respiratory protection (N95 masks) in protocols .

Q. What strategies mitigate instability of the hex-5-enoic acid moiety during peptide coupling?

- Mechanistic Insight : The alkene group may undergo unintended oxidation or Michael additions.

- Stabilization Methods :

- Inert Atmosphere : Use argon or nitrogen during coupling to prevent oxidation .

- Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in reaction mixtures .

- Coupling Agents : Pre-activate carboxylic acids with HATU/Oxyma Pure to reduce reaction time and side reactions .

Q. How is this compound applied in stereoselective peptide stapling or macrocyclization?

- Case Example : Hydrocarbon stapling of α-helices uses Fmoc-protected amino acids with alkenyl side chains. The hex-5-enoic acid moiety enables ring-closing metathesis (RCM) with Grubbs catalyst .

- Protocol :

- Synthesis : Incorporate the compound into peptide sequences via solid-phase synthesis (NovaSyn TGR resin) .

- Metathesis : Perform RCM in DCM with Grubbs II catalyst (5 mol%) under argon. Monitor via LC-MS for cyclized product .

- Validation : Confirm stapling efficiency via circular dichroism (CD) or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.